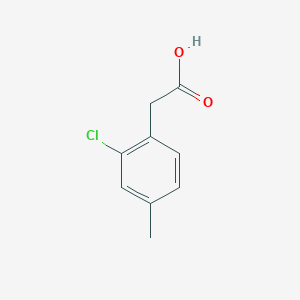

![molecular formula C15H12ClF3N2OS B2655437 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide CAS No. 338407-17-3](/img/structure/B2655437.png)

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide” is not available in the sources I found .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources I found .Aplicaciones Científicas De Investigación

Sulfoximine and Neonicotinoid Insecticides

A study investigates the metabolism of sulfoximine-based insecticides compared to neonicotinoids in Drosophila melanogaster. Sulfoxaflor, a compound from the sulfoximine class, showed no cross-resistance in strains resistant to neonicotinoids, suggesting a different metabolic pathway or mode of action. This research highlights the unique characteristics of sulfoximines compared to other insecticide classes, potentially indicating a novel approach to pest control that could be relevant to the research and development of "N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide" (Sparks et al., 2012).

Transparent Aromatic Polyimides

Research on transparent polyimides synthesized from thiophenyl-substituted benzidines, which exhibit high refractive indices and small birefringences, might offer insight into materials science applications. These polyimides have good thermomechanical stabilities, indicating potential for use in optical materials and electronics. The relevance to "this compound" could lie in the exploration of similar sulfanyl-based compounds for advanced material development (Tapaswi et al., 2015).

Discovery and Characterization of Sulfoxaflor

The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, involved the exploration of the sulfoximine functional group. Sulfoxaflor exhibits broad-spectrum efficacy against sap-feeding insect pests without cross-resistance to neonicotinoids. This study suggests the potential of sulfoximine compounds in developing new insecticides and might provide a context for researching "this compound" as a pest control agent (Zhu et al., 2011).

Sulfoxaflor and Sulfoximine Insecticides

Another study further investigates sulfoxaflor and the sulfoximine insecticides, focusing on their chemistry, mode of action, and efficacy against resistant insects. The unique structure of sulfoximines compared to neonicotinoids and their agonist activity at insect nicotinic acetylcholine receptors offer insights into the development of novel insect control agents. This research could be indirectly relevant to understanding the potential applications of "this compound" in similar contexts (Sparks et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2OS/c1-2-13(22)21-11-5-3-4-6-12(11)23-14-10(16)7-9(8-20-14)15(17,18)19/h3-8H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJXHTSTNSEDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)

![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)

![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)

![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)